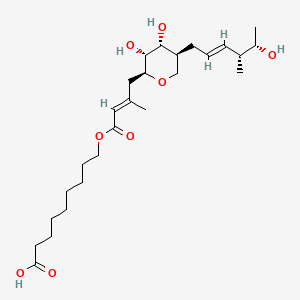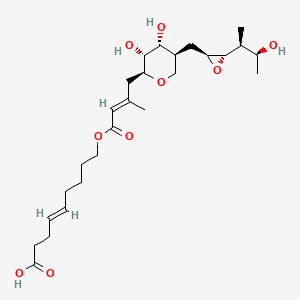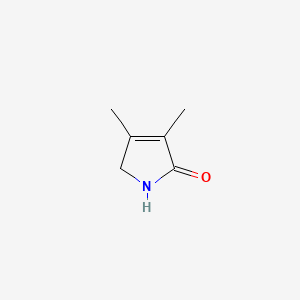
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the CAS Number: 4030-22-2 . It has a molecular weight of 111.14 and its IUPAC name is 3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one is represented by the linear formula C6H9NO . The InChI code for this compound is 1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one are not detailed in the search results, it’s known that this compound is a peroxide with a formyl group that can be used to produce polypyrrole . It has been shown experimentally to have an oxidation potential of about 1.6 V .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one include a molecular weight of 111.14 and an oxidation potential of about 1.6 V .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Techniques : Chiu et al. (1987) reported on the synthesis of 3H-pyrroles and methylenedihydropyrroles from 1,4-diketones and liquid ammonia, showcasing 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one as an intermediate in the Paal–Knorr 1H-pyrrole synthesis (Chiu et al., 1987).
Molecular Structure and Spectral Analyses : Singh et al. (2013) synthesized and characterized Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, providing insights into its molecular structure through various spectroscopic techniques (Singh et al., 2013).
Photochemistry and Reactivity
- Photochemical Reactivity : Kitamura et al. (2005) explored the photochemical radical cyclization of γ, δ-unsaturated ketone oximes to synthesize 3,4-Dihydro-2H-pyrroles, indicating the potential of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one in photochemical applications (Kitamura et al., 2005).
Antimicrobial and Antifungal Properties
Antifungal Activity : Dabur et al. (2005) identified the antifungal properties of a compound related to 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, showing its effectiveness against various fungal species, hinting at potential pharmaceutical applications (Dabur et al., 2005).
- the relevance of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one derivatives in developing new antimicrobial drugs (Bhosale et al., 2018).
Environmental and Green Chemistry
- Green Chemistry Applications : Drop et al. (2017) utilized continuous flow ring-closing metathesis as an environmentally-friendly method to produce 2,5-Dihydro-1H-pyrrole-3-carboxylates, a class of compounds that includes 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, demonstrating its significance in sustainable chemical processes (Drop et al., 2017).
Computational Chemistry and Material Science
- Computational Analysis : Singh et al. (2014) conducted a mixed experimental and DFT study on Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of 3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one, highlighting the importance of computational methods in understanding the molecular properties of such compounds (Singh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethyl-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-3-7-6(8)5(4)2/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIBSZRMXDJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015869 | |
| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one | |
CAS RN |
4030-22-2 | |
| Record name | 3,4-dimethyl-1,5-dihydro-(2H)-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
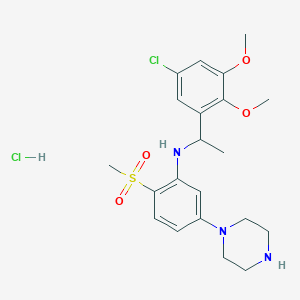
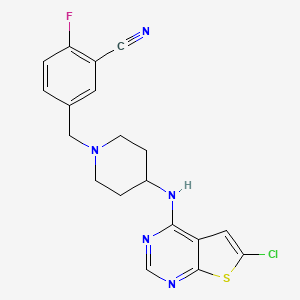
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
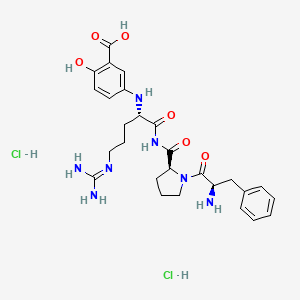
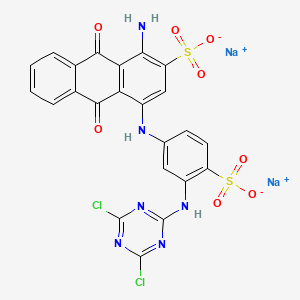

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
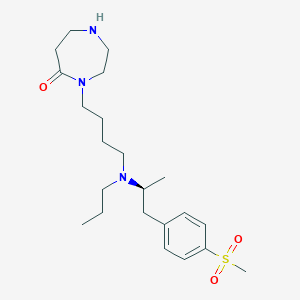
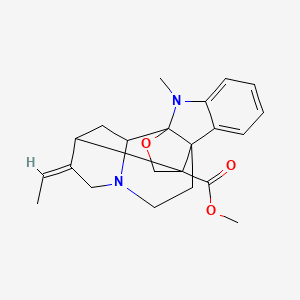
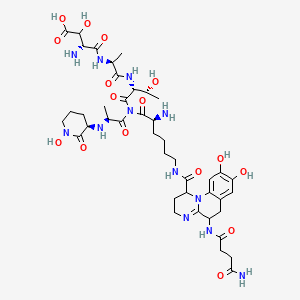
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
